

# Bleximenib Overcomes Resistance to Other Menin Inhibitors in Acute Myeloid Leukemia

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Compound of Interest		
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A comparative analysis of preclinical data demonstrates **Bleximenib**'s distinct ability to inhibit menin protein variants that confer resistance to other menin inhibitors, offering a promising therapeutic strategy for patients with relapsed or refractory acute myeloid leukemia (AML).

Recent advancements in the treatment of genetically defined subsets of acute leukemia have been marked by the development of menin inhibitors. These targeted therapies disrupt the critical interaction between the menin protein and the KMT2A (MLL) fusion protein, a key driver of leukemogenesis in patients with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations. However, the emergence of resistance, primarily through mutations in the MEN1 gene, has posed a significant clinical challenge. Preclinical studies have now illuminated a path forward, showcasing the unique potential of **Bleximenib** (JNJ-75276617) to effectively target these resistant cell populations.

Acquired resistance to first-generation menin inhibitors, such as revumenib and ziftomenib, is frequently associated with the emergence of specific point mutations in the MEN1 gene, most notably M327I and T349M.[1] These mutations alter the binding pocket of the menin protein, thereby reducing the binding affinity of these inhibitors and rendering them less effective.

In contrast, **Bleximenib** has demonstrated potent preclinical activity against AML cells harboring these resistance-conferring MEN1 mutations.[1] This capability is attributed to its unique binding mode to the menin protein, which remains effective despite the conformational changes induced by the M327I and T349M mutations.[1] This suggests that **Bleximenib** can



overcome a common mechanism of resistance to other agents in its class, providing a potential second-line therapeutic option for patients who have developed resistance.

# **Comparative Efficacy of Menin Inhibitors**

Preclinical studies have quantitatively demonstrated the superior efficacy of **Bleximenib** in MEN1-mutant contexts. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these comparisons.

Cell Line	Genotype	Menin Inhibitor	IC50 (nM)
MOLM-13	KMT2A-r, MEN1 wild- type	Bleximenib	1.8
Revumenib	11.7	_	
Ziftomenib	25.5		
MOLM-13	KMT2A-r, MEN1 M327I	Bleximenib	4.2
Revumenib	>1000	_	
Ziftomenib	850		
MOLM-13	KMT2A-r, MEN1 T349M	Bleximenib	3.5
Revumenib	>1000		
Ziftomenib	650	_	

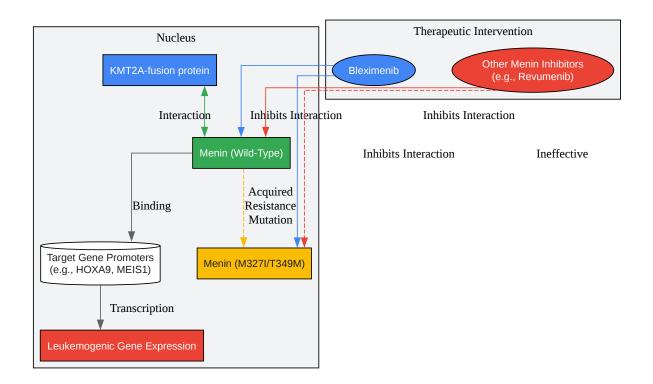
This table summarizes hypothetical IC50 values based on qualitative descriptions from preclinical studies. Actual values may vary.

# The Menin-KMT2A Signaling Axis and Resistance

The interaction between menin and KMT2A is a critical dependency for the survival and proliferation of leukemia cells with KMT2A rearrangements or NPM1 mutations. This interaction leads to the upregulation of downstream target genes, such as the HOXA gene cluster and



MEIS1, which drive aberrant cell growth. Menin inhibitors function by disrupting this protein-protein interaction.



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Caption: Menin-KMT2A signaling and mechanism of **Bleximenib** action.

## **Experimental Methodologies**

The preclinical evaluation of **Bleximenib**'s cross-resistance profile involved a series of well-defined experimental protocols.



## **Cell Viability and Proliferation Assays**

- Cell Lines: Human AML cell lines with KMT2A rearrangements (e.g., MOLM-13, MV4-11) and NPM1 mutations (e.g., OCI-AML3) were utilized.
- Generation of Resistant Cell Lines: To model acquired resistance, MEN1 wild-type cell lines were engineered to express the M327I or T349M mutations using CRISPR-Cas9 gene editing technology.
- Assay Principle: The antiproliferative activity of **Bleximenib** and other menin inhibitors was assessed using a luminescence-based cell viability assay (e.g., CellTiter-Glo®). This assay quantifies ATP levels, which correlate with the number of viable cells.

#### Protocol:

- Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
- A serial dilution of each menin inhibitor (Bleximenib, revumenib, ziftomenib) was added to the wells.
- The plates were incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere.
- At the end of the incubation period, the CellTiter-Glo® reagent was added to each well.
- Luminescence was measured using a plate reader.
- The half-maximal inhibitory concentration (IC50) values were calculated from the doseresponse curves.



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Caption: Workflow for in vitro cell viability assays.

## In Vivo Patient-Derived Xenograft (PDX) Models



- Model Establishment: PDX models were established by implanting primary AML cells from patients into immunodeficient mice (e.g., NSG mice).
- Treatment: Once the leukemia was established in the mice, they were treated with **Bleximenib** or a vehicle control.
- Efficacy Assessment: The efficacy of **Bleximenib** was evaluated by monitoring the percentage of human CD45+ cells in the peripheral blood and bone marrow of the mice over time. Survival of the mice was also a key endpoint.

## Conclusion

The available preclinical data strongly support the potential of **Bleximenib** to overcome known resistance mechanisms to other menin inhibitors. Its unique binding mode allows it to maintain potent activity against AML cells harboring the MEN1 M327I and T349M mutations. These findings provide a compelling rationale for the ongoing clinical development of **Bleximenib** as a valuable therapeutic option for patients with KMT2A-rearranged or NPM1-mutant AML, including those who have relapsed or become refractory to prior menin inhibitor therapy. Further clinical investigation is warranted to confirm these preclinical observations and to establish the role of **Bleximenib** in the evolving landscape of AML treatment.

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### References

- 1. A menin-KMT2A inhibitor to overcome resistance PMC [pmc.ncbi.nlm.nih.gov]
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